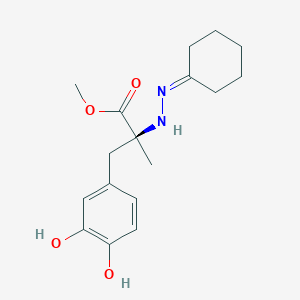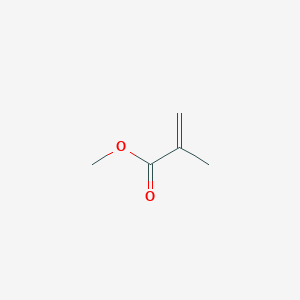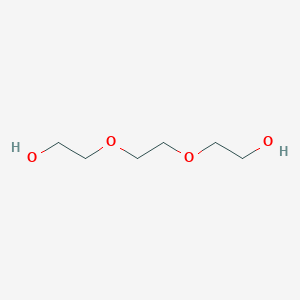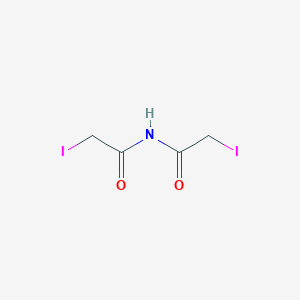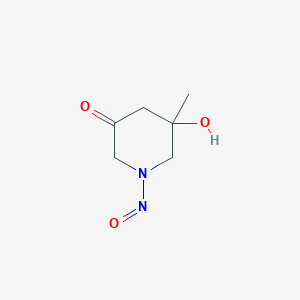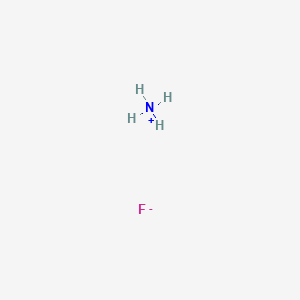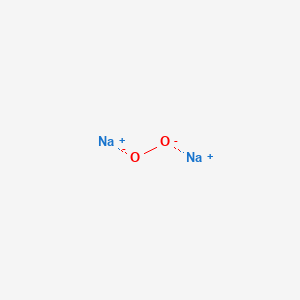![molecular formula C26H29N2O+ B049845 (S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol CAS No. 111300-53-9](/img/structure/B49845.png)
(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol, commonly known as BEAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEAQ is a chiral molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of BEAQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. BEAQ has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. BEAQ has also been shown to bind to and inhibit the activity of the dopamine transporter (DAT), which is a protein that plays a role in the regulation of dopamine levels in the brain.
Biochemical And Physiological Effects
BEAQ has been shown to have various biochemical and physiological effects, including the inhibition of HDACs and DAT, as mentioned above. In addition, BEAQ has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of the hepatitis C virus, and reduce inflammation in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using BEAQ in lab experiments include its chiral nature, which makes it a useful tool for the synthesis of enantioselective catalysts and the study of chiral recognition. BEAQ is also a relatively stable compound, which makes it easy to handle and store. However, the main limitation of using BEAQ in lab experiments is its high cost, which can limit its use in large-scale applications.
Future Directions
There are several future directions for the study of BEAQ, including the development of new synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields. One promising direction is the study of BEAQ as a potential treatment for neurodegenerative diseases, such as Parkinson's disease, which are characterized by the loss of dopamine-producing neurons in the brain. BEAQ's ability to inhibit the activity of DAT, which plays a role in the regulation of dopamine levels, makes it a promising candidate for further study in this area.
Conclusion:
In conclusion, BEAQ is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of BEAQ is needed to fully understand its potential applications and mechanisms of action.
Synthesis Methods
BEAQ can be synthesized using different methods, including the asymmetric synthesis of quaternary ammonium salts, the asymmetric Henry reaction, and the asymmetric Michael addition. One of the most common methods used for the synthesis of BEAQ is the asymmetric synthesis of quaternary ammonium salts. This method involves the reaction of a bicyclic lactam with a benzyl-protected glycine derivative, followed by the reduction of the resulting iminium ion using sodium borohydride. The resulting product is then deprotected to yield BEAQ.
Scientific Research Applications
BEAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BEAQ has been shown to exhibit antitumor and antiviral activities. In materials science, BEAQ has been used as a chiral ligand for the synthesis of asymmetric catalysts. In catalysis, BEAQ has been used as a chiral ligand for the synthesis of enantioselective catalysts.
properties
CAS RN |
111300-53-9 |
|---|---|
Product Name |
(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
Molecular Formula |
C26H29N2O+ |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
InChI |
InChI=1S/C26H29N2O/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24/h2-12,14,20-21,25-26,29H,1,13,15-18H2/q+1/t20-,21-,25+,26-,28+/m0/s1 |
InChI Key |
RTHFVUKMXCJYPA-ZXKBAXTOSA-N |
Isomeric SMILES |
C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5 |
SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5 |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



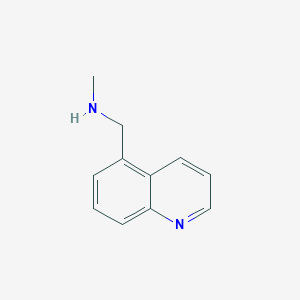
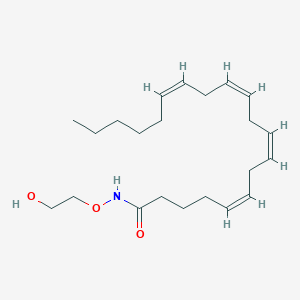
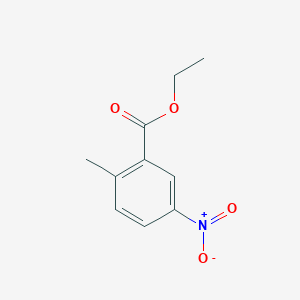
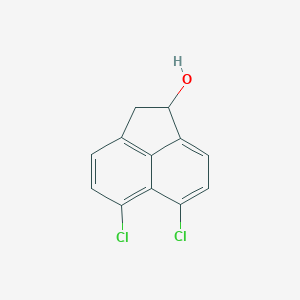
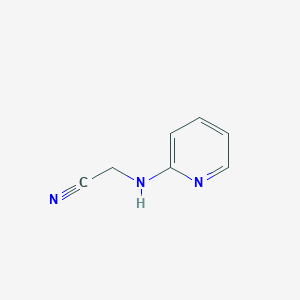
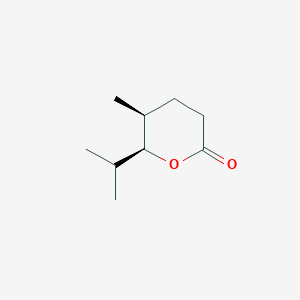
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
